3-氨基-5-己烯酸盐酸盐

描述

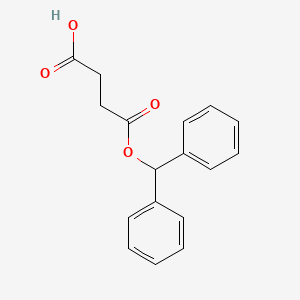

Synthesis of 3-Amino-5-hexenoic Acid Hydrochloride

The synthesis of compounds related to 3-amino-5-hexenoic acid hydrochloride has been explored in various studies. One such compound, 3-amino-3-vinylpropanoic acid hydrochloride, was synthesized from 4-acetoxyazetidin-2-one in a three-step process. The synthesis involved ozonolysis, which yielded 3-amino-4-oxopropanoic acid hydrochloride, also known as aspartate 1-semialdehyde hydrochloride. This compound is typically unstable in its α-aminoaldehyde form but can be isolated in a stable cyclic form, 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride .

Molecular Structure Analysis

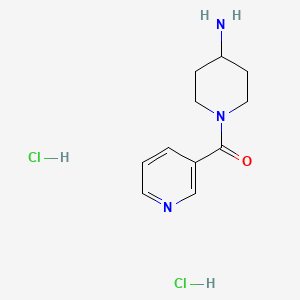

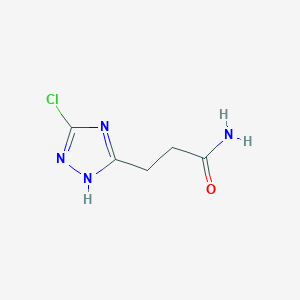

The molecular structure of 3-amino-5-hexenoic acid hydrochloride and its derivatives is characterized by the presence of amino and vinyl groups, which are crucial for their reactivity and stability. The cyclic stabilized form of aspartate 1-semialdehyde hydrochloride, mentioned in the synthesis, indicates the presence of a furan ring, which is a significant structural feature providing stability to the otherwise labile α-aminoaldehyde .

Chemical Reactions Analysis

Chemical reactions involving these compounds are centered around the functional groups present in the molecules. The Michael addition is a key reaction used to construct the α- and β-stereogenic centers in related compounds, as demonstrated in the synthesis of methyl (2R,3S)-(E)-3-t-butoxycarbonylamino-2-hydroxy-4-hexenoate. This compound was synthesized using a homochiral lithium amide, followed by oxidation of the enolate intermediate in a one-pot process . Additionally, the DCC/DMAP·HCl mediated esterification method was employed for the epimerization of anti β-amino-α-hydroxy acids to their corresponding syn esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-5-hexenoic acid hydrochloride derivatives are influenced by their functional groups and molecular structure. The presence of the amino group contributes to the basicity of the compound, while the vinyl group may add to the reactivity through addition reactions. The cyclic form of aspartate 1-semialdehyde hydrochloride suggests increased stability and potential solubility in polar solvents due to the presence of the hydrochloride group . The epimerization process and the ability to convert between different stereoisomers, as seen in the synthesis of methyl (2R,3S)-(E)-3-t-butoxycarbonylamino-2-hydroxy-4-hexenoate, highlight the chemical versatility of these compounds .

科学研究应用

酶促拆分和氨基酸合成

已经探索了使用 α-糜蛋白酶或 L-酰基酶对外消旋 2-氨基-5-己烯酸衍生物进行酶促拆分以产生对映体纯氨基酸。这些氨基酸是合成各种生物学上重要化合物的关键中间体,例如 5-羟基哌啶酸,其过程涉及氧化、环氧化和分子内环化。该方法突出了 3-氨基-5-己烯酸衍生物在合成具有重要生化应用的复杂氨基酸和肽中的潜力 (Krishnamurthy 等人,2015)。

β-转角模拟物的合成

(2S,3S)-和 (2R,3R)-2-氨基-3-苯基-5-己烯酸的合成,它们作为 [4,3,0]-双环 β-转角模拟物的前体,证明了 3-氨基-5-己烯酸衍生物在构建复杂分子结构中的多功能性。这些 β-转角模拟物对于开发具有潜在治疗应用的肽模拟物至关重要,展示了此类氨基酸衍生物在药物化学中的关键作用 (Gu 等人,2003)。

真菌中的生化研究

生化研究已经鉴定出各种氨基酸,包括 2-氨基-5-氯-5-己烯酸,存在于鹅膏菌属的子实体中。这些研究阐明了真菌中存在的多种生化途径,以及此类独特氨基酸在真菌代谢和生态中的潜在作用 (Hatanaka 等人,1999)。

功能性聚羟基链烷酸酯的生产

对工程化嗜盐蓝菌进行研究,以生产包含 3-羟基己-5-烯酸单体的功能性聚羟基链烷酸酯 (PHA),证明了 3-氨基-5-己烯酸衍生物在生物聚合物合成中的应用。这种方法突出了生产具有功能基团的可生物降解和生物相容性聚合物的潜力,扩展了此类聚合物在医疗和环境应用中的用途 (Yu 等人,2020)。

蛋白质修饰和生物化学

将不饱和蛋氨酸类似物,例如 2-氨基-5-己烯酸,掺入体内的蛋白质中,提供了一种将功能基团引入蛋白质的独特方法。这种方法为蛋白质修饰开辟了新途径,使能够开发具有新特性和功能的蛋白质,用于研究和治疗应用 (Hest 等人,2000)。

作用机制

Target of Action

The primary target of 3-Amino-5-hexenoic acid hydrochloride is GABA transaminase , an enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system .

Mode of Action

3-Amino-5-hexenoic acid hydrochloride, also known as Vigabatrin, is an irreversible inhibitor of GABA transaminase . It works by increasing the levels of circulating GABA in the brain by inhibiting the enzyme responsible for GABA metabolism . This results in an increase in GABA concentrations, leading to enhanced GABAergic neurotransmission .

Biochemical Pathways

The inhibition of GABA transaminase leads to an increase in GABA levels, which in turn enhances GABAergic neurotransmission . This can have a significant impact on several biochemical pathways, particularly those involved in neural signaling and synaptic transmission .

Pharmacokinetics

As a gaba transaminase inhibitor, it is expected to be well-absorbed and distributed throughout the body, particularly in the central nervous system where its target enzyme is located .

Result of Action

The result of the action of 3-Amino-5-hexenoic acid hydrochloride is an increase in GABA levels in the brain, leading to enhanced GABAergic neurotransmission . This can help to reduce the frequency and severity of seizures in patients with refractory complex partial seizures and infantile spasms .

Action Environment

The action, efficacy, and stability of 3-Amino-5-hexenoic acid hydrochloride can be influenced by various environmental factors. These may include the pH and temperature of the body, the presence of other medications, and individual patient factors such as age, weight, and overall health status .

安全和危害

未来方向

While there isn’t specific information available on the future directions of 3-Amino-5-hexenoic acid hydrochloride, it’s worth noting that amino acids and their derivatives have wide applications in various fields of research and industry. They are often used in the synthesis of peptides and proteins, and can also serve as building blocks for the synthesis of a variety of natural product-like compounds .

属性

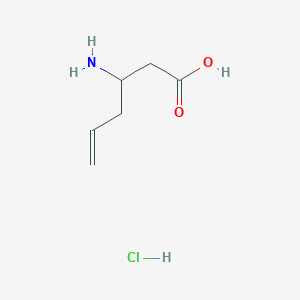

IUPAC Name |

3-aminohex-5-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPGGODHJJCONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B3033948.png)

![2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3033955.png)

![4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3033958.png)